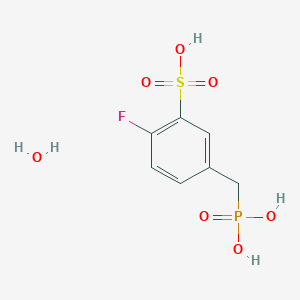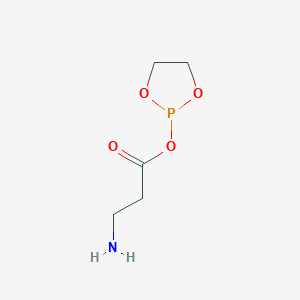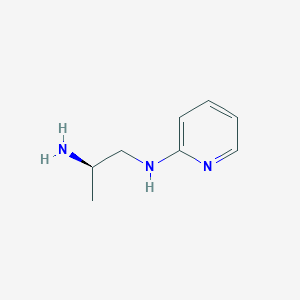
Smac peptido-mimetic 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Smac peptido-mimetic 1 is a synthetic compound designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac). Smac is a mitochondrial protein that promotes apoptosis by antagonizing inhibitor of apoptosis proteins (IAPs). This compound has been developed to enhance the apoptotic response in cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Smac peptido-mimetic 1 involves incorporating specific amino acids and chemical groups to mimic the Smac protein’s activity. One method involves the incorporation of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Smac peptido-mimetic 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Smac peptido-mimetic 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the regulation of apoptosis.
Biology: Investigated for its role in promoting apoptosis in cancer cells and its potential as a therapeutic agent.
Wirkmechanismus
Smac peptido-mimetic 1 exerts its effects by mimicking the activity of the natural Smac protein. It binds to IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), neutralizing their anti-apoptotic effects. This binding promotes the activation of caspases, leading to apoptosis in cancer cells . Additionally, this compound can induce cytokine secretion and dendritic cell maturation, enhancing the immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
Smac peptido-mimetic 1 is compared with other similar compounds, such as:
Birinapant: A bivalent Smac mimetic that binds to multiple IAPs and induces apoptosis in cancer cells.
GDC-0152: Another monovalent Smac mimetic with potent anti-cancer activity.
Uniqueness
This compound is unique due to its specific amino acid incorporation, which imparts favorable binding geometry and enhances its efficacy in promoting apoptosis. Its ability to induce cytokine secretion and dendritic cell maturation further distinguishes it from other Smac mimetics .
Eigenschaften
CAS-Nummer |
642090-91-3 |
|---|---|
Molekularformel |
C20H30N4O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H30N4O3/c1-13(2)17(23-18(25)14(3)21)20(27)24-11-7-10-16(24)19(26)22-12-15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17H,7,10-12,21H2,1-3H3,(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1 |
InChI-Schlüssel |
RFCQRRDVLMEWMG-XIRDDKMYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)

![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)








